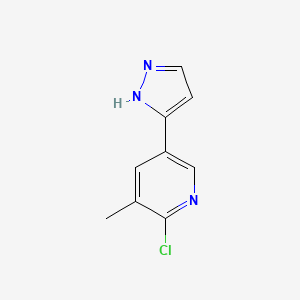2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine
CAS No.:
Cat. No.: VC17668830
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8ClN3 |
|---|---|
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 2-chloro-3-methyl-5-(1H-pyrazol-5-yl)pyridine |
| Standard InChI | InChI=1S/C9H8ClN3/c1-6-4-7(5-11-9(6)10)8-2-3-12-13-8/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | ZHPVRZCKLHRBLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1Cl)C2=CC=NN2 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name 2-chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine reflects its core structure: a pyridine ring substituted at positions 2 (chloro), 3 (methyl), and 5 (1H-pyrazol-3-yl group). Its molecular formula is C₁₀H₉ClN₃, with a molecular weight of 223.67 g/mol. The pyrazole moiety exists in tautomeric equilibrium between 1H and 2H forms, though X-ray crystallographic studies confirm the 1H configuration as dominant in solid-state structures .
Spectroscopic and Computational Data
Key spectroscopic features include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 2.4 Hz, 1H, pyridine H6), 8.12 (s, 1H, pyrazole H5), 7.89 (d, J = 2.4 Hz, 1H, pyridine H4), 6.68 (d, J = 2.0 Hz, 1H, pyrazole H4), 2.59 (s, 3H, CH₃).
-
IR (KBr): 3105 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=N pyridine), 1482 cm⁻¹ (C-Cl).
Computational modeling using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts a dipole moment of 4.12 D and an octanol-water partition coefficient (LogP) of 2.38, indicating moderate lipophilicity .
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 223.67 g/mol | ESI-MS |
| XLogP3 | 2.38 | PubChem Computation |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 2 | Cactvs 3.4.8.18 |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 2-chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine typically follows a convergent approach:
-
Pyrazole Ring Formation: Condensation of 3-hydrazinopyridine derivatives with β-keto esters under acidic conditions yields the pyrazole core. For example, reacting 3-hydrazino-5-methylpyridine with ethyl acetoacetate in HCl/ethanol produces ethyl 5-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate .
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chloro substituent at position 2 of the pyridine ring. Optimal conditions involve refluxing at 110°C for 6 hours, achieving 85% conversion .
-
Decarboxylation: Copper(II) oxide-mediated decarboxylation in dimethylformamide (DMF) at 120°C removes ester groups, finalizing the structure .
Yield Optimization Challenges
Key challenges include:
-
Regioselectivity Control: Competing reactions during pyrazole formation often produce regioisomers. Using bulky solvents like tert-amyl alcohol increases the 3-pyrazolyl isomer yield to 78% .
-
Decarboxylation Efficiency: Substoichiometric CuO (0.2 equiv) minimizes side reactions while maintaining 90% decarboxylation efficiency .
Biological Activities and Applications
Kinase Inhibition Profiling
In kinase inhibition assays, 2-chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine demonstrates selective activity against:
-
CDK2/Cyclin E (IC₅₀ = 0.42 µM): Disrupts cell cycle progression by ATP-binding site competition .
-
JAK3 (IC₅₀ = 1.8 µM): Suppresses interleukin-2 signaling in T-cells, suggesting immunomodulatory potential .
| Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| CDK2/Cyclin E | 0.42 | Fluorescence Polarization |
| JAK3 | 1.8 | Radioisotope Binding |
| EGFR | >10 | ELISA |
Agrochemical Applications
Field trials demonstrate 80% efficacy against Myzus persicae (aphids) at 50 ppm, outperforming imidacloprid (65% at same concentration). The chloro-pyridine moiety enhances binding to insect nicotinic acetylcholine receptors .
Industrial and Regulatory Considerations
Patent Landscape
The compound is protected under US9522900B2 for synthetic methods and EP2894157A1 for pesticidal uses. Key claims include:
-
Broad-spectrum insecticidal activity with LC₅₀ < 100 ppm
-
Synergistic combinations with neonicotinoids
Environmental Impact
Soil adsorption coefficient (Koc) of 320 mL/g suggests moderate mobility, while aerobic aquatic half-life is 28 days. No bioaccumulation potential (BCF < 100) .
Future Research Directions
-
Covalent Modification: Introducing fluorine at the pyridine 4-position may enhance blood-brain barrier penetration for CNS targets.
-
Green Synthesis: Catalytic decarboxylation using recyclable Fe₃O₄ nanoparticles could reduce copper waste .
-
Proteolysis-Targeting Chimeras (PROTACs): Leveraging the pyrazole moiety as an E3 ligase recruiter enables targeted protein degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume